molecular formula C8H13F3N2O4 B1450284 Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate CAS No. 1803570-69-5

Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate

Cat. No. B1450284
M. Wt: 258.19 g/mol
InChI Key: KGYWQOBAAPADEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate (CAS Number: 1803570-69-5) is a chemical compound used in various fields of research and industry . It has a molecular weight of 258.2 .


Molecular Structure Analysis

The molecular formula of Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate is C8H13F3N2O4. The InChI code is 1S/C6H12N2O2.C2HF3O2/c1-6(7)3-8(4-6)5(9)10-2;3-2(4,5)1(6)7/h3-4,7H2,1-2H3;(H,6,7) .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analytical Chemistry Applications

Gas Chromatographic Behavior of Amino Acid Derivatives

Trifluoroacetic acid (TFA) derivatives of amino acids exhibit significant advantages in gas chromatography due to their good chromatographic properties and high response to electron capture detectors, comparable to that of lindane. The use of TFA for derivatization of α-amino acids allows for efficient esterification without the need for evaporation of the reaction medium, showcasing the utility of TFA derivatives in analytical applications (Hušek, 1974).

Organic Synthesis Applications

Multicomponent Coupling Reactions

TFA promotes the transition-metal-free, three-component coupling of aziridines, arynes, and water. This methodology yields medicinally important N-aryl β-amino alcohol derivatives and demonstrates the versatility of TFA in facilitating complex reactions (Roy, Baviskar, & Biju, 2015). The use of azetidines further extends the applicability to N-aryl γ-amino alcohol derivatives, showcasing the broad utility of TFA in organic synthesis.

Efficient Acylation of Aryl Methyl Ketones

TFA anhydride serves as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, leading to β-diketones. This process highlights the role of TFA derivatives in facilitating acylation reactions, which are fundamental in organic synthesis (Shokova, Tafeenko, & Kovalev, 2020).

Synthesis of Pyrrole Derivatives

TFA is used in the synthesis of pyrrole derivatives, where it facilitates regioselective acylation, formylation, and bromination. This demonstrates TFA's utility in the preparation of complex organic molecules, offering a pathway to synthesize compounds with potential pharmacological properties (Chadwick & Hodgson, 1983).

Adjusting Crystal Morphology and Emission Behavior

TFA can drive molecular rearrangement to adjust crystal morphology and emission behavior. This is demonstrated in the synthesis of organic fluorophores, where TFA's introduction changes the molecular packing modes, affecting the compounds' fluorescence properties (Ye et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

methyl 3-amino-3-methylazetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-6(7)3-8(4-6)5(9)10-2;3-2(4,5)1(6)7/h3-4,7H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYWQOBAAPADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
Reactant of Route 2
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
Reactant of Route 3
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
Reactant of Route 4
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
Reactant of Route 5
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate
Reactant of Route 6
Trifluoroacetic acid methyl 3-amino-3-methylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.